molecular formula C20H24F4N4O3 B10955634 1-ethyl-N-propyl-4-[({4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-3-carboxamide

1-ethyl-N-propyl-4-[({4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-3-carboxamide

Cat. No.: B10955634
M. Wt: 444.4 g/mol
InChI Key: IWRMESIVOLOJCI-UHFFFAOYSA-N
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Description

1-ETHYL-N-PROPYL-4-({4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoic acid derivative, and a tetrafluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-PROPYL-4-({4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the benzoic acid derivative, and the attachment of the tetrafluoropropoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-PROPYL-4-({4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired reaction pathway and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

1-ETHYL-N-PROPYL-4-({4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-PROPYL-4-({4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate

Uniqueness

1-ETHYL-N-PROPYL-4-({4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes the compound particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H24F4N4O3

Molecular Weight

444.4 g/mol

IUPAC Name

1-ethyl-N-propyl-4-[[4-(2,2,3,3-tetrafluoropropoxymethyl)benzoyl]amino]pyrazole-3-carboxamide

InChI

InChI=1S/C20H24F4N4O3/c1-3-9-25-18(30)16-15(10-28(4-2)27-16)26-17(29)14-7-5-13(6-8-14)11-31-12-20(23,24)19(21)22/h5-8,10,19H,3-4,9,11-12H2,1-2H3,(H,25,30)(H,26,29)

InChI Key

IWRMESIVOLOJCI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=NN(C=C1NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)CC

Origin of Product

United States

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